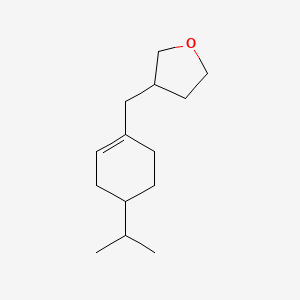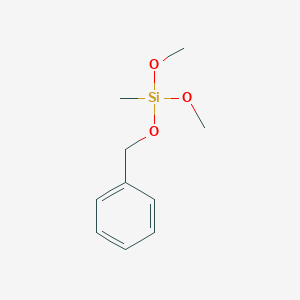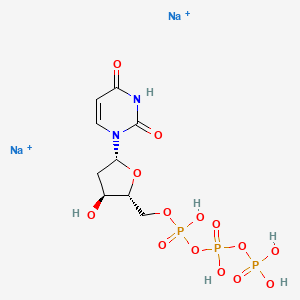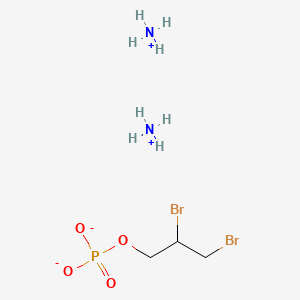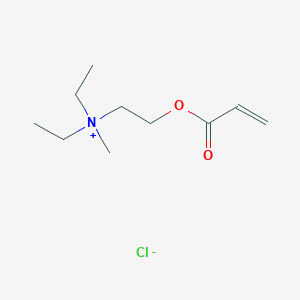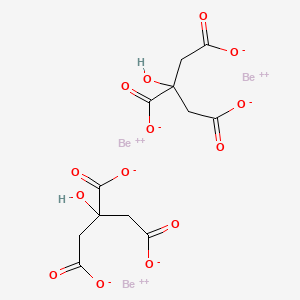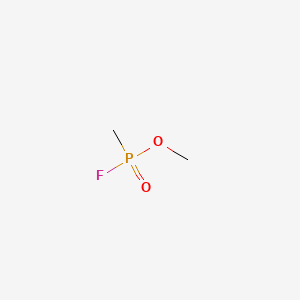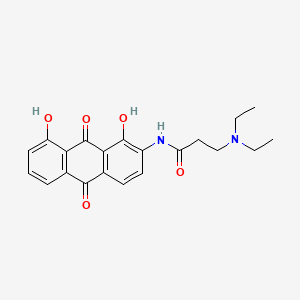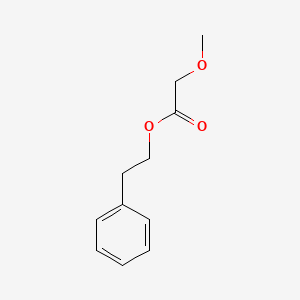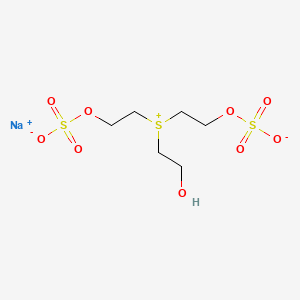
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate typically involves the reaction of ethylene oxide with sodium bisulfite, followed by sulfonation. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the use of catalysts to speed up the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acids.
Reduction: The compound can be reduced to form simpler sulfonium salts.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonium salts, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture media to improve cell growth and viability.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of drugs.
Industry: The compound is used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Mechanism of Action
The mechanism of action of Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter permeability and enhance the delivery of other compounds.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: Known for its use in personal care products, it has a similar surfactant action but different chemical composition.
Uniqueness
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate is unique due to its specific molecular structure, which provides distinct solubility and surfactant properties. Its ability to form stable micelles and enhance the solubility of various compounds makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
85909-59-7 |
|---|---|
Molecular Formula |
C6H13NaO9S3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
sodium;2-[2-hydroxyethyl(2-sulfonatooxyethyl)sulfonio]ethyl sulfate |
InChI |
InChI=1S/C6H14O9S3.Na/c7-1-4-16(5-2-14-17(8,9)10)6-3-15-18(11,12)13;/h7H,1-6H2,(H-,8,9,10,11,12,13);/q;+1/p-1 |
InChI Key |
DWCNDGVFMRPXJK-UHFFFAOYSA-M |
Canonical SMILES |
C(C[S+](CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


